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Compound of Interest

Compound Name: T-808

Cat. No.: B611110

Introduction

The designation "T-808" is ambiguous in scientific literature and can refer to several distinct
chemical entities. This guide provides a comprehensive overview of the three most probable
candidates for researchers, scientists, and drug development professionals: T808, a PET
ligand for tau imaging; BLU-808, a wild-type KIT inhibitor; and M-808, a menin-MLL inhibitor.
Each of these compounds has a unique chemical structure, mechanism of action, and set of
experimental protocols associated with its study.

T808: A Selective PET Ligand for Tau Aggregate
Imaging

T808, also known as AV-680, is a radiolabeled small molecule designed for the in vivo imaging
of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other
tauopathies, using Positron Emission Tomography (PET).[1][2]

Chemical Structure and Properties

T808 is a benzimidazole pyrimidine derivative.[1][2]
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Property Value

Chemical Formula C16H13FN4O
Molecular Weight 296.30 g/mol
CAS Number 1320211-61-7[1]

Mechanism of Action

[18F]T808 is a PET tracer that selectively binds to paired helical filament (PHF)-tau aggregates
in the brain.[1] This binding allows for the non-invasive visualization and quantification of tau
pathology in living subjects. It exhibits a high binding affinity for tau aggregates with a 25 to 27-
fold selectivity over B-amyloid plaques.[1][2] However, it has been noted that [*8F]T808 can
undergo defluorination in vivo, which can affect image quality.[3]

Experimental Protocols

The synthesis of the T808 standard and its mesylate precursor (T808P) can be achieved in six
steps.[4] The radiosynthesis of [18F]T808 involves a nucleophilic substitution reaction.[4][5]

Protocol:
o Fluoride-18 Production: [*8F]Fluoride is produced via a cyclotron.

e Azeotropic Drying: The ['®F]fluoride is dried with acetonitrile in the presence of Kryptofix
2.2.2 and potassium carbonate.

» Nucleophilic Substitution: The dried [8F]fluoride is reacted with the T808P precursor in
DMSO at an elevated temperature.[5]

 Purification: The crude reaction mixture is purified using reverse-phase high-performance
liquid chromatography (RP-HPLC).[5]

e Formulation: The purified [*8F]T808 is formulated in a physiologically compatible solution for
injection.
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e Quality Control: The final product is tested for radiochemical purity, specific activity, and
sterility.

Competitive binding assays are used to determine the binding affinity (Kd) of T808 to tau
aggregates.

Protocol:

o Tissue Preparation: Homogenates of postmortem human brain tissue from Alzheimer's
disease patients are prepared.

¢ Incubation: The brain homogenates are incubated with a known concentration of
radiolabeled T808 and varying concentrations of unlabeled T808 (or other competing
ligands).

» Separation: Bound and free radioligand are separated by filtration.
e Quantification: The amount of bound radioligand is quantified using a gamma counter.

o Data Analysis: The data are analyzed to calculate the dissociation constant (Kd).

Visualization

e —
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Caption: Workflow of [*®F]T808 for PET imaging of tau aggregates.

BLU-808: A Potent and Selective Wild-Type KIT
Inhibitor

BLU-808 is an investigational, orally bioavailable small molecule inhibitor of wild-type KIT, a
receptor tyrosine kinase that plays a crucial role in the survival and activation of mast cells.[6] It
is being developed for the treatment of mast cell-driven diseases, such as chronic urticaria.[7]
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Chemical Structure and Properties

Property Value
Target Wild-type c-Kit
Administration Oral

Half-life

Approximately 40 hours[8]

Mechanism of Action

BLU-808 is a highly potent and selective inhibitor of wild-type KIT.[8] By inhibiting KIT, BLU-808
modulates mast cell activity, which is a key driver in many allergic and inflammatory diseases.

[9] Preclinical studies have shown that BLU-808 can lead to a dose-dependent reduction in

mast cells.[8]

Suantitative [

Parameter Value

Cell Line/Assay

PKIT ICso 0.37 nM

Cellular assay[4][8]

WT KIT-dependent

) ) 1.3 nM Cellular assay[4][8]
proliferation ICso
] ) Human CD34+ derived mast
Histamine release ICso 2.7-8.6 nM
cells[4]
) Human CD34+ derived mast
CD63 expression ICso 2.7 nM

cells[4]

Experimental Protocols

To determine the inhibitory activity of BLU-808 on KIT phosphorylation.

Protocol:

e Cell Culture: Mast cell lines (e.g., M-07e or UT-7) are cultured in appropriate media.[8]

o Compound Treatment: Cells are treated with varying concentrations of BLU-808.
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Stimulation: Cells are stimulated with stem cell factor (SCF) to induce KIT phosphorylation.

Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.

Western Blotting: Phosphorylated KIT (pKIT) and total KIT levels are assessed by Western
blotting using specific antibodies.

Densitometry: Band intensities are quantified to determine the 1Cso value.

To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of BLU-
808.

Protocol:

o Study Design: A single-ascending dose (SAD) and multiple-ascending dose (MAD) study
design is used.[8]

o Participant Recruitment: Healthy adult volunteers are enrolled.
» Dosing: Participants receive single or multiple oral doses of BLU-808 or placebo.[8]

o Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored
throughout the study.

o Pharmacokinetic Analysis: Blood samples are collected at various time points to determine
the concentration of BLU-808 and its pharmacokinetic profile.[8]

o Pharmacodynamic Analysis: Serum tryptase levels are measured as a biomarker of mast cell
activity.[8]

Visualization

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.bioworld.com/articles/706171-kit-inhibitor-blu-808-shows-promise-for-mast-cell-disorders?v=preview
https://www.bioworld.com/articles/706171-kit-inhibitor-blu-808-shows-promise-for-mast-cell-disorders?v=preview
https://www.bioworld.com/articles/706171-kit-inhibitor-blu-808-shows-promise-for-mast-cell-disorders?v=preview
https://www.bioworld.com/articles/706171-kit-inhibitor-blu-808-shows-promise-for-mast-cell-disorders?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Stem Cell Factor (SCF)

BLU-808

Binds & Adtivates Inhibits

¢ Mast Cell

Wild-Type KIT Receptor \

hosphorylation Cascade

Downstream Signaling
(e.g., PI3K, MAPK pathways)

Mast Cell Activation

(Degranulation, Cytokine Release)

Click to download full resolution via product page

Caption: Inhibition of the wild-type KIT signaling pathway by BLU-808 in mast cells.

M-808: A Covalent Inhibitor of the Menin-MLL
Interaction

M-808 is a highly potent and efficacious covalent inhibitor of the protein-protein interaction
between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[10] It is being investigated
as a potential therapeutic for acute leukemias with MLL rearrangements.[11]

Chemical Structure and Properties
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Property Value

Chemical Formula CasHe3FNeOsS[11]
Molecular Weight 819.09 g/mol [11]

CAS Number 2377335-74-3[11]

Mechanism of Action

M-808 covalently binds to cysteine 329 (Cys329) in menin, disrupting its interaction with MLL
fusion proteins.[10] This interaction is critical for the expression of downstream target genes,
such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[7]
[12] By inhibiting this interaction, M-808 leads to the suppression of these genes and

subsequent inhibition of leukemia cell growth.

Quantitative Data

Parameter Value Cell Line
Binding ICso (Menin-MLL) 2.6 nM N/A[10]

Cell Growth Inhibition ICso 1nM MV4;11[10]
Cell Growth Inhibition ICso 4 nM MOLM-13[10]
Cell Growth Inhibition ICso 2.8 nM HL-60

Experimental Protocols

To evaluate the in vivo anti-tumor efficacy of M-808.

Protocol:

e Cell Culture: MV4;11 human leukemia cells are cultured in appropriate media.
e Animal Model: Severe combined immunodeficient (SCID) mice are used.[10]

o Tumor Implantation: MV4;11 cells are subcutaneously or intravenously injected into the mice.
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e Compound Administration: Once tumors are established, mice are treated with M-808 (e.g.,
25 mg/kg, intravenously, every other day) or a vehicle control.[10]

e Tumor Measurement: Tumor volume is measured regularly with calipers.
« Toxicity Monitoring: Animal weight and general health are monitored for signs of toxicity.

+ Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., gene
expression).

Visualization
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Caption: M-808 disrupts the menin-MLL interaction, leading to the suppression of
leukemogenic gene transcription.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.medchemexpress.com/t808.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5777957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11638850/
https://www.bioworld.com/articles/717888-blu-808-effectively-inhibits-mast-cell-activation-in-preclinical-models?v=preview
https://www.bioworld.com/articles/717888-blu-808-effectively-inhibits-mast-cell-activation-in-preclinical-models?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC5470083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5470083/
https://synapse.patsnap.com/drug/3660a75715c64fb49a072421ed5e50e6
https://www.youtube.com/watch?v=9ekdzqyr824
https://www.bioworld.com/articles/706171-kit-inhibitor-blu-808-shows-promise-for-mast-cell-disorders?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC4808801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC480881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC480881/
https://probechem.com/products_BLU-808.html
https://www.researchgate.net/figure/Chemical-structures-of-Fflortaucipir-and-FT808-a-Fflortaucipir-or_fig5_368327959
https://www.benchchem.com/product/b611110#what-is-the-chemical-structure-of-t-808
https://www.benchchem.com/product/b611110#what-is-the-chemical-structure-of-t-808
https://www.benchchem.com/product/b611110#what-is-the-chemical-structure-of-t-808
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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